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Compound of Interest

Compound Name: CVN766

Cat. No.: B15619416

Introduction

CVN766 is a novel, orally active antagonist of the orexin 1 receptor (OX1R) developed for the
potential treatment of psychiatric disorders.[1][2] The orexin system, comprising neuropeptides
orexin-A and orexin-B and their cognate G-protein coupled receptors, OX1R and OX2R, is a
key regulator of various physiological functions.[3] While the OX2R is primarily associated with
the regulation of sleep and wakefulness, the OX1R is implicated in reward, stress, and
emotional regulation.[1][3][4] Therefore, selective antagonism of OX1R presents a promising
therapeutic strategy for conditions such as schizophrenia, anxiety, and substance use
disorders, while avoiding the somnolence associated with OX2R blockade.[1][4][5] This
document provides a detailed overview of the in vitro characterization of CVN766, focusing on
its exceptional selectivity for OX1R over OX2R.

Orexin Receptor Signhaling Pathway

Orexin receptors are G-protein coupled receptors (GPCRs). OX1R couples primarily to the
Gq/11 protein, leading to the activation of phospholipase C (PLC), which in turn catalyzes the
hydrolysis of phosphatidylinositol 4,5-bisphosphate (P1P2) into inositol trisphosphate (IP3) and
diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium
concentrations. The pathway is a fundamental mechanism through which orexins exert their
excitatory effects on neurons.
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Caption: Orexin 1 Receptor (OX1R) signaling cascade.
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Selectivity Profile: Quantitative Data

The in vitro selectivity of CVN766 was determined through comprehensive binding and

functional assays. The compound demonstrates a potent and exquisitely selective antagonism
for OX1R with more than 1000-fold selectivity over OX2R.[1][3][4]

Table 1: Receptor Binding Affinity of CVN766

Receptor Parameter Value
Human OX1R pKi 8.14 + 0.03[3]
Human OX2R pKi 4.89 £ 0.08[3]
Selectivity Fold (Ki) >1000][3]

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates

stronger binding affinity.

ble 2: Functional ist Activity of

Receptor Parameter Value

Human OX1R IC50 8 nM[6][7]

Human OX2R IC50 >10,000 nM (>10 uM)[6]
Selectivity Fold (IC50) >1250
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IC50 is the concentration of an antagonist that inhibits 50% of the maximal response to an

agonist.
Receptor Parameter Value
Human OX1R t1/2 (dissociation) 132 + 13.1 min[3]

The prolonged receptor residency time may contribute to a durable pharmacodynamic effect.[3]

Experimental Methodologies

The following sections describe the standard protocols for the in vitro assays used to
characterize the selectivity profile of orexin receptor antagonists like CVN766.

Radioligand Binding Assays

These assays directly measure the affinity of a compound for a target receptor by competing
with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of CVN766 at human OX1 and OX2
receptors.

Materials:

e Cell membranes prepared from CHO or HEK293 cells stably expressing human OX1R or
OX2R.

e Radioligand (e.g., [3H]-Suvorexant or another suitable orexin receptor radioligand).
e CVN766 at various concentrations.

» Assay buffer (e.g., Tris-HCI, MgClz, BSA).

» Glass fiber filters.

¢ Scintillation counter.
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Workflow:

Prepare reaction mix:
Cell Membranes + Radioligand
+ CVN766 (or vehicle)

tep 1

Incubate at room temperature
to reach equilibrium

tep 2

Rapidly filter mixture through
glass fiber filters to separate
bound and free radioligand

tep 3

Wash filters with ice-cold
assay buffer to remove
non-specific binding

tep 4

Measure radioactivity on filters
using a scintillation counter

tep 5

Analyze data to calculate
IC50 and Ki values

Click to download full resolution via product page
Caption: Workflow for a competitive radioligand binding assay.

Procedure:

o Cell membranes expressing either OX1R or OX2R are incubated with a fixed concentration
of a suitable radioligand.
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 Increasing concentrations of the test compound (CVN766) are added to compete for binding
to the receptor.

e The mixture is incubated to allow binding to reach equilibrium.

e The reaction is terminated by rapid filtration, trapping the cell membranes and bound
radioligand on filters.

e The amount of radioactivity on the filters is quantified.

e The data are used to generate a competition curve, from which the IC50 (the concentration
of CVN766 that displaces 50% of the radioligand) is determined. The Ki is then calculated
using the Cheng-Prusoff equation.

Calcium Mobilization Functional Assay (FLIPR)

This assay measures the ability of an antagonist to block the agonist-induced increase in
intracellular calcium, which is a key downstream event in OX1R signaling.

Objective: To determine the functional potency (IC50) of CVN766 as an antagonist at OX1 and
OX2 receptors.

Materials:

CHO or HEK?293 cells stably expressing human OX1R or OX2R.

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Orexin-A (agonist).

CVN766 at various concentrations.

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

A fluorescence imaging plate reader (FLIPR).

Workflow:
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Plate cells expressing
OX1R or OX2Rin a
96/384-well plate

:

Load cells with a
calcium-sensitive dye

'

Pre-incubate cells with
varying concentrations
of CVN766

:

Place plate in FLIPR instrument
and measure baseline fluorescence

:

Add Orexin-A (agonist)
to stimulate the receptor

:

Measure the change in
fluorescence (calcium flux)

:

Analyze data to determine
the antagonist IC50

Click to download full resolution via product page
Caption: Workflow for a calcium mobilization (FLIPR) assay.
Procedure:
o Cells expressing the target receptor are seeded into microplates.

e The cells are loaded with a fluorescent dye that increases in intensity upon binding to free

intracellular calcium.
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e The cells are pre-incubated with various concentrations of CVN766.

e The plate is placed in a FLIPR instrument, which adds a solution of Orexin-A to all wells
simultaneously while monitoring fluorescence.

e The agonist (Orexin-A) activates the receptors, leading to a calcium influx and a sharp
increase in fluorescence in control wells.

e CVNZ766, as an antagonist, blocks this activation, resulting in a dose-dependent reduction of
the fluorescence signal.

e The IC50 is calculated from the concentration-response curve.

Off-Target Selectivity Screening

To ensure a clean safety profile, CVN766 was evaluated against a broad panel of other
receptors, ion channels, and transporters.

Procedure: CVN766 was submitted for screening against a comprehensive panel of targets
(e.g., the Eurofins SafetyScreen44 panel).[3] This typically involves a series of radioligand
binding assays and functional assays for a wide range of G-protein coupled receptors, kinases,
ion channels, and transporters.

Result: CVN766 demonstrated a clean off-target profile, indicating a low potential for side
effects mediated by interactions with other biological targets.[3]

Conclusion

The in vitro characterization of CVN766 confirms its profile as a highly potent and exquisitely
selective antagonist of the OX1R. With over 1000-fold selectivity against the OX2R, CVN766 is
a precision tool for modulating the orexin system.[1][3] Its high affinity, potent functional
antagonism, and prolonged receptor occupancy time at OX1R, combined with a clean off-target
profile, underscore its potential as a promising therapeutic candidate for psychiatric disorders
where OX1R signaling is implicated.[3][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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